molecular formula C17H15ClN2O B8363618 4-Chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline

4-Chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline

Cat. No.: B8363618
M. Wt: 298.8 g/mol
InChI Key: MWDGHLJYLZQEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline is a useful research compound. Its molecular formula is C17H15ClN2O and its molecular weight is 298.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

4-chloro-2-(2-methoxy-6-methylphenyl)-7-methylquinazoline

InChI

InChI=1S/C17H15ClN2O/c1-10-7-8-12-13(9-10)19-17(20-16(12)18)15-11(2)5-4-6-14(15)21-3/h4-9H,1-3H3

InChI Key

MWDGHLJYLZQEIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)C3=C(C=CC=C3OC)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Methoxy-6-methyl-phenyl)-7-methyl-3H-quinazolin-4-one (1.61 g, 5.74 mmol) was suspended in benzene after which was added N,N-dimethylaniline (1.1 mL, 8.62 mmol) and POCl3 (1.61 mL, 17.27 mmol). The reaction mixture was refluxed for 3 hours during which the color changed from yellow to dark red. The reaction mixture was cooled to room temperature, diluted with 40 mL toluene and poured onto ice. Saturated aq. NaHCO3 was carefully added until the pH remained constant at 7 and no more gas formed. The layers were separated, and the water layer was extracted with toluene. The organic layers were combined and washed with respectively 50 mL saturated aq. NaCl, 60 mL 0.5 N HCl, 40 mL 5% NaHCO3 and 50 mL saturated aq. NaCl. The solution was dried over Na2SO4 and evaporated to dryness to yield 1.7 g of the impure product. The product was filtered through silica gel and washed with CH2Cl2:heptane (2:1) to yield of 4-chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline (1.22 g, 71%).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.61 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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